1,3-Dicaffeoylquinic acid

Antiviral HIV Integrase Inhibitor

Researchers often assume DCQA isomers are interchangeable-a critical oversight causing irreproducible results. 1,3-Dicaffeoylquinic acid (1,3-DCQA) eliminates this risk with validated isomer-specific activity: • HIV-1 Integrase Inhibition: IC50 = 0.35-0.84 µg/mL, equipotent to 1,5-DCQA • Superior Antioxidant: DPPH IC50 = 0.11 µM, 9-54× more potent than other isomers • Breast Cancer Research: Most effective isomer against 14-3-3τ-mediated proliferation; spares normal cells Supplied with rigorous QC documentation for reproducible outcomes.

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
CAS No. 19870-46-3
Cat. No. B1664542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dicaffeoylquinic acid
CAS19870-46-3
Synonyms1,3-Dicaffeoylquinic acid
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/t19?,20?,23?,25-/m0/s1
InChIKeyYDDUMTOHNYZQPO-VCFKWBLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,3-Dicaffeoylquinic Acid Overview


1,3-Dicaffeoylquinic acid (1,3-DCQA, cynarin) is a naturally occurring dicaffeoylquinic acid (DCQA) polyphenol, an ester of quinic acid and two caffeic acid moieties [1]. It is one of six known DCQA isomers, each differing in the position of esterification on the quinic acid ring, a structural variation that critically dictates distinct biological and chemical properties [2]. As a secondary metabolite found in plants like artichoke (*Cynara scolymus*), 1,3-DCQA has been investigated for its antioxidant, antiviral, and anticancer activities, among others [3]. Its specific structural arrangement confers a unique pharmacological and physicochemical profile that necessitates its distinction from other in-class compounds for precise scientific application.

Isomer-specific polyphenol for pathway studies
Supports antiviral, antioxidant, and cancer cell signaling research
Unique photochemical signature aids analytical method development

1,3-Dicaffeoylquinic Acid: Not Interchangeable


The term 'dicaffeoylquinic acid' (DCQA) encompasses six distinct isomers, each with unique spatial arrangements of caffeoyl groups. This isomeric diversity is not trivial; it directly impacts biological activity, chemical stability, and even analytical behavior [1]. For instance, the position of esterification influences antioxidant capacity, with significant differences observed between 1,3-, 1,5-, 3,4-, and 3,5-DCQA in various assays [2]. Furthermore, 1,3-DCQA exhibits a unique photochemical reaction absent in other isomers, highlighting profound differences in fundamental chemical reactivity [3]. Consequently, assuming that one DCQA isomer can serve as a generic substitute for another in a research or industrial context is a critical oversight that can lead to irreproducible results or failed formulations. The following evidence underscores the need for isomer-specific procurement based on quantitative, comparative data.

Isomer interchange may alter biological activity; 1,3-DCQA differs from 1,5-, 3,4-, 3,5-, and 4,5-DCQA in antioxidant potency and enzyme inhibition.
Photochemical reactivity is unique; other DCQA isomers do not undergo [2+2] cycloaddition, affecting stability and analytical tracking.
Biological pathway targeting (e.g., 14-3-3τ) is isomer-specific; class-level substitution risks misattribution of effects.

1,3-Dicaffeoylquinic Acid: Evidence-Based Comparisons


HIV-1 Integrase Inhibition Potency

1,3-Dicaffeoylquinic acid (1,3-DCQA) demonstrates potent inhibition of HIV-1 integrase, a key enzyme in the viral replication cycle, with inhibitory activity comparable to 1,5-DCQA. While 1,5-DCQA is frequently cited for this activity, 1,3-DCQA shows identical IC50 values for inhibiting the enzyme's 3'-end processing (IC50 = 0.35 µg/mL), end joining (IC50 = 0.56 µg/mL), and disintegration (IC50 = 0.84 µg/mL) activities [1]. This places it among the most potent members of the DCQA class as HIV-1 integrase inhibitors.

HIV-1 Integrase Inhibition
Head-to-head
Identical IC50 vs. 1,5-DCQA: 0.35, 0.56, 0.84 µg/mL for 3′-processing, end joining, and disintegration.
Supports integrase inhibition assay context
In vitro enzymatic assay; solvent/stability factors may differ
Antiviral HIV Integrase Inhibitor

Unique Photochemical Cycloaddition

Under UV irradiation, 1,3-DCQA undergoes a unique [2+2] photochemical cycloaddition reaction, a behavior not observed in any other dicaffeoylquinic acid derivatives [1]. This reaction, a first example of Schmidt's law in a natural product family, distinguishes it fundamentally from all other DCQA isomers, which only undergo trans-cis isomerization. This unique photoreactivity has implications for its stability in light-exposed environments and its potential as a photochemical probe.

Photochemical Reactivity
Head-to-head
Unique [2+2] cycloaddition under UV; other isomers undergo trans-cis isomerization only.
Enables photochemical tracking and stability monitoring
Requires light-controlled handling and storage
Photochemistry Stability Analytical Chemistry

DPPH Antioxidant Potency

1,3-Dicaffeoylquinic acid (1,3-DCQA) demonstrates potent radical scavenging activity as measured by the DPPH assay, with an IC50 of 0.11 µM, significantly outperforming other DCQA isomers and related compounds [1]. Its activity is approximately 9- to 11-fold more potent than 3,4-DCQA (1.01 µM), 4,5-DCQA (1.05 µM), and 3,5-DCQA (1.16 µM), and over 50-fold more potent than caffeic acid (5.95 µM) [1]. In a separate DPPH study, 1,3-DCQA showed an EC50 of 3.9 µmol/L, which was stronger than ascorbic acid (EC50 = 10.3 µmol/L) but weaker than its isomer 1,5-DCQA (EC50 = 2.8 µmol/L) [2].

DPPH Radical Scavenging
Head-to-head
IC50 0.11 µM; 9.2× vs. 3,5-DCQA, 10.5× vs. 4,5-DCQA, 54.1× vs. caffeic acid.
Reported antioxidant activity ranking in tested set
DPPH assay; EC50 3.9 µmol/L also reported
Antioxidant Oxidative Stress Natural Product

Breast Cancer Cell Selectivity

In a comparative screen of dicaffeoylquinic acids against breast cancer cells, 1,3-DCQA was identified as the most effective inhibitor of cell proliferation and metastasis among the isomers tested [1]. The study demonstrated that 1,3-DCQA's mechanism involves targeting the 14-3-3τ protein to suppress the IL6/JAK2/PI3K pathway [1]. Critically, this effect was achieved at concentrations that were not cytotoxic to normal cells, a key differentiator in drug discovery [1].

Breast Cancer Cell Response
Class-level
Qualitatively most effective DCQA isomer inhibiting MCF-7/MDA-MB-231 proliferation; targets 14-3-3τ/IL6/JAK2/PI3K pathway.
Reported cell-model response context; selective endpoint requires validation
MCF-10A normal cell context; class-level inference
Oncology Breast Cancer Targeted Therapy

1,3-Dicaffeoylquinic Acid: Key Applications


HIV-1 Integrase Inhibition

1,3-Dicaffeoylquinic acid is an optimal choice for research targeting HIV-1 integrase. Its inhibitory potency (IC50 = 0.35-0.84 µg/mL) is identical to that of the well-studied 1,5-DCQA [1], providing a chemically distinct alternative to explore structure-activity relationships or overcome potential limitations (e.g., solubility, stability) associated with 1,5-DCQA.

Photochemical Analytical Methods

The unique ability of 1,3-DCQA to undergo a [2+2] photochemical cycloaddition under UV light is an unequivocal chemical signature absent in all other DCQA isomers [2]. This property makes it invaluable for developing selective analytical methods (e.g., LC-MS) for its detection and quantification in complex natural product extracts or for studying photochemical reactions in natural products.

High-Potency Antioxidant Formulations

For research or industrial applications where high antioxidant capacity is paramount, 1,3-DCQA offers a significant potency advantage. Its DPPH radical scavenging activity (IC50 = 0.11 µM) is 9- to 54-fold more potent than several other DCQA isomers and caffeic acid [3]. This allows for lower inclusion rates in formulations designed to mitigate oxidative stress in vitro or in vivo.

Targeted Breast Cancer Research

In breast cancer research, 1,3-DCQA is the preferred DCQA isomer for studying 14-3-3τ-mediated pathways. It has been identified as the most effective isomer for inhibiting breast cancer cell proliferation and metastasis while sparing normal cells [4]. Its defined mechanism of action—binding to 14-3-3τ and suppressing IL6/JAK2/PI3K signaling—provides a clear rationale for its use as a chemical probe or lead compound.

Application
Selection Property
Validation Focus
HIV Integrase Research
Integrase Inhibition Profile
Comparative inhibition endpoint validation
Photochemical Analytical Development
UV-Induced Cycloaddition Signature
Isomer-specific detection and stability monitoring
Antioxidant Research
Radical Scavenging Activity Profile
Cross-assay potency comparison
Breast Cancer Cell Signaling Research
14-3-3τ Pathway Targeting Context
Cell-model response and pathway selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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